Dimezone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimezone can be synthesized through the reaction of phenylhydrazine with acetone, followed by cyclization. The reaction typically involves the use of an acid catalyst to facilitate the cyclization process. The general reaction scheme is as follows:
- Phenylhydrazine reacts with acetone to form an intermediate.
- The intermediate undergoes cyclization in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar synthetic routes but optimized for scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
- Mixing phenylhydrazine and acetone in a reactor.
- Adding an acid catalyst to initiate the cyclization.
- Purifying the resulting this compound through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimezone undergoes several types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another group under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include silver halides, and the reaction typically occurs in an alkaline environment.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other nucleophiles.
Major Products
Scientific Research Applications
Dimezone has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent in various chemical reactions and as a stabilizer in photographic developers.
Biology: Employed in biochemical assays and studies involving redox reactions.
Medicine: Investigated for potential therapeutic applications due to its reducing properties.
Industry: Widely used in the photographic industry for film and paper development.
Mechanism of Action
Dimezone exerts its effects primarily through its role as a reducing agent. In photographic development, it donates electrons to silver halide crystals, converting them to metallic silver. This reduction process involves multiple steps and can be represented by the following simplified equation: [ \text{AgX} + \text{this compound (reduced form)} \rightarrow \text{Ag} + \text{this compound (oxidized form)} + \text{X}^- ] where AgX represents the silver halide crystal, and X can be chlorine, bromine, or iodine.
Comparison with Similar Compounds
Dimezone is often compared to phenidone, another photographic developer. While both compounds serve similar functions, this compound offers greater stability in alkaline solutions, making it more suitable for certain applications . Other similar compounds include:
Phenidone: Less stable in alkaline environments compared to this compound.
Hydroquinone: Another reducing agent used in photographic development but with different chemical properties.
This compound’s unique stability and effectiveness make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4,4-dimethyl-1-phenylpyrazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)8-13(12-10(11)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSJAWHHGDPBOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(NC1=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051940 | |
Record name | 4,4-Dimethyl-1-phenyl-3-pyrazolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2654-58-2 | |
Record name | 1-Phenyl-4,4-dimethyl-3-pyrazolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2654-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimezone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002654582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimezone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyrazolidinone, 4,4-dimethyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4-Dimethyl-1-phenyl-3-pyrazolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethyl-1-phenyl-3-pyrazolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMEZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I86O3K6LPN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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